

VBIT-4: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: VBIT-4

Cat. No.: B1193723

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Audience: Researchers, scientists, and drug development professionals.

Introduction

VBIT-4 is a potent and selective inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2][3][4] VDAC1 plays a crucial role in regulating metabolism and apoptosis.[2][5] Under apoptotic stimuli, VDAC1 can oligomerize, forming a channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[5] **VBIT-4** exerts its therapeutic effects by directly binding to VDAC1 and inhibiting this oligomerization, thereby preventing the release of apoptogenic proteins and subsequent cell death.[5] This makes **VBIT-4** a valuable tool for studying mitochondrial-mediated apoptosis and a potential therapeutic agent for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[1][3][4][5]

Data Presentation

VBIT-4 Properties and Concentrations

Parameter	Value	Notes	Source
Mechanism of Action	Inhibitor of VDAC1 oligomerization	Prevents the release of mitochondrial DNA and pro-apoptotic factors.	[5][6]
Binding Affinity (Kd)	17 μ M	For VDAC1.	[1][2][3][4]
Solubility in DMSO	92 mg/mL (200.93 mM) to 245 mg/mL (535.09 mM)	Sonication is recommended for higher concentrations. Use fresh, anhydrous DMSO as moisture can reduce solubility.	[1][6]
In Vitro Working Concentration	0.1 - 20 μ M	Effective range for inhibiting VDAC1 oligomerization and apoptosis in various cell lines.	[1][6]
IC50 (HEK-293 cells)	VDAC1 oligomerization: $1.9 \pm 0.08 \mu$ M Cytochrome c release: $1.8 \pm 0.24 \mu$ M Apoptosis: $2.9 \pm 0.12 \mu$ M	[1]	
In Vivo Formulation	4.5 mg/mL (9.83 mM)	In a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.	[1]

Experimental Protocols

Protocol 1: Preparation of VBIT-4 Stock and Working Solutions for Cell Culture

Objective: To prepare a sterile, high-concentration stock solution of **VBIT-4** in DMSO and dilute it to a working concentration in cell culture medium.

Materials:

- **VBIT-4** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pyrogen-free pipette tips
- Cell culture medium appropriate for the cell line
- Vortex mixer
- 0.22 μ m sterile syringe filter (optional, for sterile filtration of the final working solution)

Procedure:

- Stock Solution Preparation (e.g., 20 mM in DMSO):
 - Calculation: The molecular weight of **VBIT-4** is approximately 458.3 g/mol . To prepare a 20 mM stock solution, dissolve 4.583 mg of **VBIT-4** in 500 μ L of anhydrous DMSO. Adjust the amount based on the desired volume.
 - Dissolution: Aseptically weigh the required amount of **VBIT-4** powder and place it in a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
 - Mixing: Vortex the solution thoroughly until the **VBIT-4** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.^[1]
 - Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).^[4] For short-term use (within one week), aliquots can be stored at 4°C.^[1]

- Working Solution Preparation:
 - Dilution: On the day of the experiment, thaw a single aliquot of the **VBIT-4** stock solution.
 - Calculation: Determine the final concentration of **VBIT-4** required for your experiment (e.g., 10 μ M). To prepare 1 mL of a 10 μ M working solution from a 20 mM stock, you will need to perform a 1:2000 dilution. This can be achieved by adding 0.5 μ L of the 20 mM stock to 1 mL of pre-warmed cell culture medium.
 - Important Consideration for DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
 - Mixing and Application: Gently mix the working solution by inverting the tube or pipetting up and down. Add the final working solution to your cell cultures.

Protocol 2: In Vitro Apoptosis Inhibition Assay using VBIT-4

Objective: To assess the ability of **VBIT-4** to inhibit apoptosis induced by a chemical agent (e.g., staurosporine, cisplatin) in a cultured cell line (e.g., HEK-293).

Materials:

- HEK-293 cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **VBIT-4** working solutions (prepared as in Protocol 1)
- Apoptosis-inducing agent (e.g., staurosporine)
- Phosphate-Buffered Saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

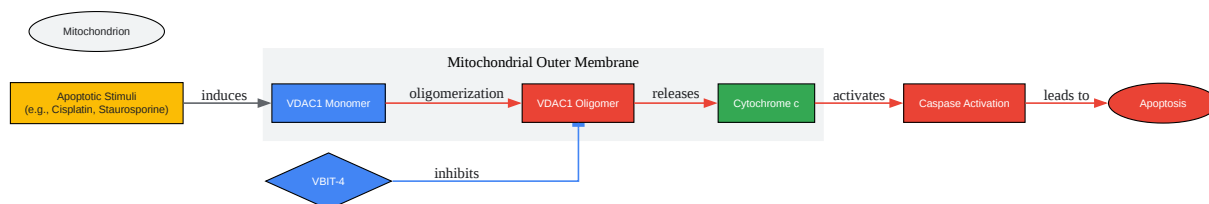
- Flow cytometer
- 96-well cell culture plates

Procedure:

- **Cell Seeding:** Seed HEK-293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
- **VBIT-4 Pre-treatment:** Remove the culture medium and replace it with fresh medium containing various concentrations of **VBIT-4** (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO only). Incubate the cells for 1-2 hours.
- **Apoptosis Induction:** Add the apoptosis-inducing agent (e.g., 1 µM staurosporine) to the wells, except for the untreated control wells. Incubate for the required time to induce apoptosis (e.g., 3-6 hours).
- **Cell Harvesting:** Gently collect the cells, including any floating cells, by trypsinization or scraping. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
- **Staining for Apoptosis:** Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- **Data Analysis:** Quantify the percentage of apoptotic cells in each treatment group. Compare the percentage of apoptosis in **VBIT-4** treated cells to the vehicle control to determine the inhibitory effect of **VBIT-4**.

Mandatory Visualizations

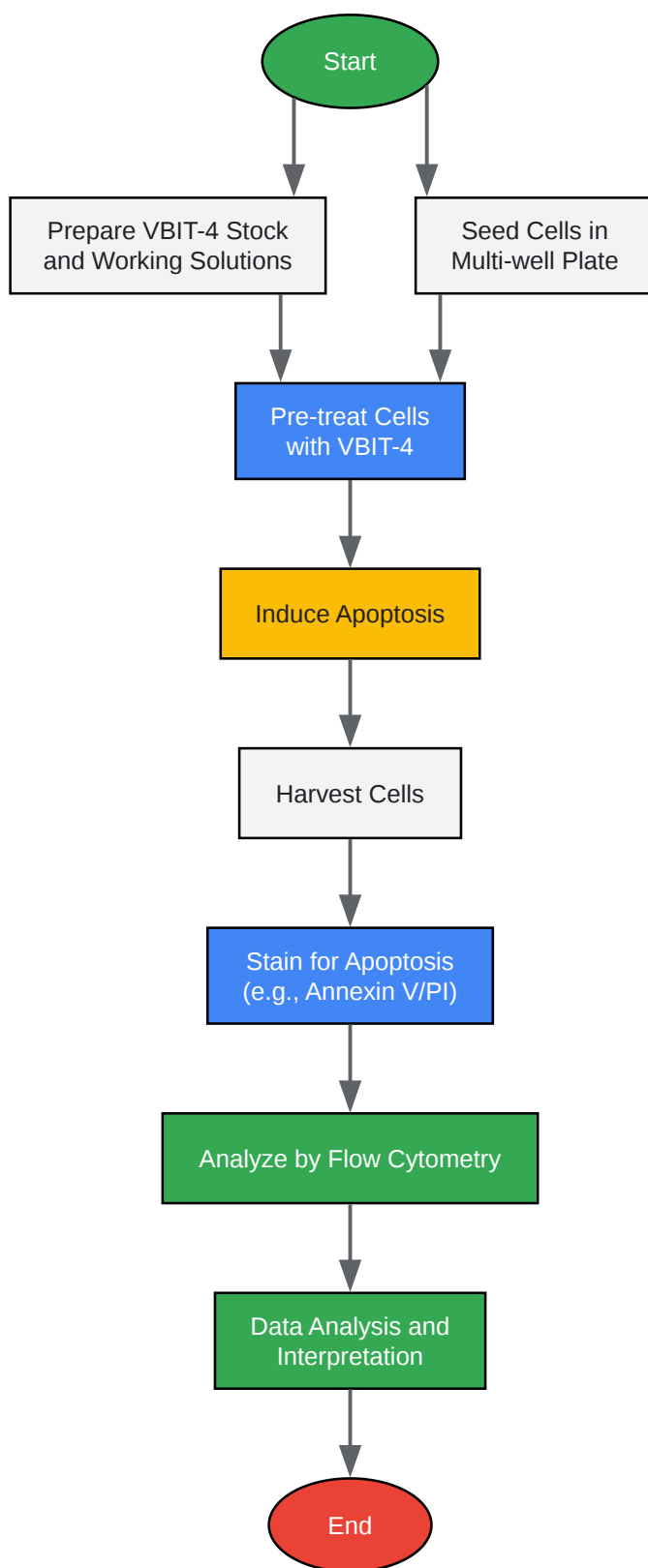
VBIT-4 Signaling Pathway



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Caption: **VBIT-4** inhibits apoptosis by preventing VDAC1 oligomerization.

Experimental Workflow for VBIT-4 Cell-Based Assay



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Caption: Workflow for an in vitro apoptosis inhibition assay using **VBIT-4**.

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